molecular formula C10H16ClNO2 B3429435 1-(4-Hydroxyphenyl)-2-methyl-2-methylaminoethanol hydrochloride CAS No. 7437-54-9

1-(4-Hydroxyphenyl)-2-methyl-2-methylaminoethanol hydrochloride

Cat. No.: B3429435
CAS No.: 7437-54-9
M. Wt: 217.69 g/mol
InChI Key: ICBZSKCTKKUQSY-QJVKKXMWSA-N
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Description

1-(4-Hydroxyphenyl)-2-methyl-2-methylaminoethanol hydrochloride is a chemical compound that belongs to the class of phenylethanolamines It is characterized by the presence of a hydroxyphenyl group, a methylamino group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-2-methyl-2-methylaminoethanol hydrochloride typically involves the reaction of 4-hydroxyacetophenone with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:

    Reaction Setup: Mixing 4-hydroxyacetophenone and methylamine in a suitable solvent.

    Reaction Control: Maintaining the reaction temperature and pH to optimize yield.

    Purification: Isolating the product through crystallization or other purification techniques.

    Formation of Hydrochloride Salt: Treating the purified product with hydrochloric acid to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)-2-methyl-2-methylaminoethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of 4-hydroxyacetophenone derivatives.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted phenylethanolamines.

Scientific Research Applications

1-(4-Hydroxyphenyl)-2-methyl-2-methylaminoethanol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as its role in modulating neurotransmitter activity.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-2-methyl-2-methylaminoethanol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Phenylethanolamine: Shares a similar core structure but lacks the hydroxy and methylamino groups.

    4-Hydroxyacetophenone: Contains the hydroxyphenyl group but lacks the ethanol and methylamino moieties.

    Methylamine: A simple amine that is a component of the target compound.

Uniqueness

1-(4-Hydroxyphenyl)-2-methyl-2-methylaminoethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for research and potential therapeutic applications.

Properties

CAS No.

7437-54-9

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

4-[(1R,2R)-1-hydroxy-2-(methylamino)propyl]phenol;hydrochloride

InChI

InChI=1S/C10H15NO2.ClH/c1-7(11-2)10(13)8-3-5-9(12)6-4-8;/h3-7,10-13H,1-2H3;1H/t7-,10+;/m1./s1

InChI Key

ICBZSKCTKKUQSY-QJVKKXMWSA-N

SMILES

CC(C(C1=CC=C(C=C1)O)O)NC.Cl

Isomeric SMILES

C[C@H]([C@@H](C1=CC=C(C=C1)O)O)NC.Cl

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)NC.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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